![molecular formula C11H9NO2 B2741737 2H,3H-[1,4]dioxino[2,3-g]isoquinoline CAS No. 4362-07-6](/img/structure/B2741737.png)
2H,3H-[1,4]dioxino[2,3-g]isoquinoline
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Description
2H,3H-[1,4]dioxino[2,3-g]isoquinoline is a chemical compound with the molecular formula C11H9NO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of 2H,3H-[1,4]dioxino[2,3-g]isoquinoline is 187.19 g/mol . The InChI code for this compound is provided in some resources .Physical And Chemical Properties Analysis
2H,3H-[1,4]dioxino[2,3-g]isoquinoline is a solid at room temperature . Its molecular formula is C11H9NO2 .Scientific Research Applications
Medicinal Chemistry and Pharmacology
- Anticancer Properties : Research suggests that 2H,3H-[1,4]dioxino[2,3-g]isoquinoline derivatives exhibit promising anticancer activity. These compounds may interfere with cell cycle regulation, inhibit tumor growth, and induce apoptosis in cancer cells .
- Neuroprotective Effects : Some isoquinoline derivatives, including 2H,3H-[1,4]dioxino[2,3-g]isoquinoline, have demonstrated neuroprotective properties. They may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival.
Organic Synthesis and Chemical Biology
- Building Blocks for Organic Synthesis : Researchers use 2H,3H-[1,4]dioxino[2,3-g]isoquinoline as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for diverse functionalization and scaffold modification.
- Protein Kinase Inhibitors : Isoquinoline derivatives, including our compound of interest, can serve as protein kinase inhibitors. These molecules play a crucial role in drug discovery and the development of targeted therapies .
Material Science and Optoelectronics
- Fluorescent Dyes and Sensors : 2H,3H-[1,4]dioxino[2,3-g]isoquinoline derivatives exhibit interesting photophysical properties. Researchers have explored their use as fluorescent dyes and sensors for detecting metal ions, pH changes, and biomolecules.
- Organic Light-Emitting Diodes (OLEDs) : The electron-rich isoquinoline core makes these compounds suitable for OLEDs. Their emission properties contribute to efficient electroluminescence in optoelectronic devices.
Environmental Chemistry and Analytical Chemistry
- Chelating Agents : Isoquinoline derivatives can act as chelating agents, binding to metal ions. Researchers investigate their potential in environmental remediation and metal ion extraction.
- Analytical Probes : These compounds find applications as analytical probes in spectroscopy and chromatography. Their distinct absorption and emission profiles aid in detecting and quantifying various analytes .
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-12-7-9-6-11-10(5-8(1)9)13-3-4-14-11/h1-2,5-7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQPYWMYACLTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=CN=CC3=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H-[1,4]dioxino[2,3-g]isoquinoline |
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